[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a unique structure that combines an isoxazole ring with a pyridine ring, linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, including cyclization, substitution, and coupling reactions. One common method involves the use of methoxyphenylboronic acid and cyanuric chloride as starting materials, followed by a Suzuki coupling reaction . The reaction conditions often include the use of a palladium catalyst, potassium carbonate as a base, and ethanol as a solvent. The reaction is carried out at a moderate temperature, typically around 35°C, for 1.5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group and exhibit similar biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also share the methoxyphenyl group and have been studied for their inhibitory effects on specific enzymes.
Uniqueness
[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of an isoxazole ring with a pyridine ring and a piperazine moiety
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H24N4O3S/c1-16-22-20(24(29)28-11-9-27(10-12-28)15-19-4-3-13-32-19)14-21(25-23(22)31-26-16)17-5-7-18(30-2)8-6-17/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
JNGUUDYEPSMEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.